molecular formula C16H16N4O2S2 B11027375 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B11027375
M. Wt: 360.5 g/mol
InChI Key: JRUUZTMUBUQAJN-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves multiple steps. One common synthetic route starts with the preparation of 1,3,4-thiadiazole derivatives using hydrazonoyl halides and potassium thiocyanate . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base. The final step involves the coupling of the thiadiazole derivative with a benzothiazole derivative under controlled conditions to form the target compound .

Chemical Reactions Analysis

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it can interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and chemical properties.

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C16H16N4O2S2/c21-13(17-16-19-18-14(23-16)10-7-8-10)6-3-9-20-15(22)11-4-1-2-5-12(11)24-20/h1-2,4-5,10H,3,6-9H2,(H,17,19,21)

InChI Key

JRUUZTMUBUQAJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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